

In-Depth Technical Guide to NPEC-caged-(S)-

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Compound of Interest

Compound Name: NPEC-caged-(S)-AMPA

Cat. No.: B560274

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This technical guide provides a comprehensive overview of the structure, properties, and application of **NPEC-caged-(S)-AMPA**, a critical tool for researchers in neuroscience and drug development. This document details the chemical characteristics, experimental protocols for its use, and the signaling pathways it modulates, offering a core resource for professionals in the field.

Core Structure and Properties

NPEC-caged-(S)-AMPA is a photolabile derivative of the potent ionotropic glutamate receptor agonist, (S)-AMPA. The caging group, 1-(2-nitrophenyl)ethyl (NPEC), renders the (S)-AMPA molecule biologically inactive until it is cleaved by photolysis, typically using near-UV light. This allows for precise spatial and temporal control over the activation of AMPA receptors in biological systems.

The fundamental chemical and physical properties of **NPEC-caged-(S)-AMPA** are summarized in the table below, providing key data for experimental design and application.



Property	Value	Reference
Chemical Formula	C16H17N3O8	[1]
Molecular Weight	379.32 g/mol	[1][2]
CAS Number	1257323-84-4	[1][2]
Appearance	Powder	
Purity	≥98% (HPLC) or ≥99%	
Solubility	Soluble to 5 mM in water with gentle warming; Soluble to 100 mM in DMSO	
Storage	Store at -20°C	-
Extinction Coefficient (ε347)	660 M ⁻¹ cm ⁻¹	-
Quantum Yield (φ)	0.64	

Photolysis and Uncaging Mechanism

The utility of NPEC-caged-(S)-AMPA lies in its ability to be precisely activated by light. The NPEC caging group is designed to be stable under physiological conditions but susceptible to cleavage upon absorption of photons in the near-UV spectrum. The photolysis reaction releases the active (S)-AMPA molecule, a nitroso-ketone byproduct, and a proton.



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Caption: Photolysis of NPEC-caged-(S)-AMPA by near-UV light to release active (S)-AMPA.



Experimental Protocols Synthesis of NPEC-caged-(S)-AMPA

The synthesis of NPEC-caged-(S)-AMPA is based on established protocols for caging amino acids with the NPEC group. A detailed protocol can be found in the publication by Palma-Cerda et al. (2012), Neuropharmacology. The general steps involve the protection of the amino group of (S)-AMPA with the NPEC chloroformate derivative. Purification is typically achieved through chromatographic techniques to ensure high purity for biological experiments.

Handling and Storage

- Storage: NPEC-caged-(S)-AMPA should be stored at -20°C in a desiccated environment to prevent degradation.
- Solution Preparation: For aqueous solutions, dissolve NPEC-caged-(S)-AMPA in water with gentle warming to a maximum concentration of 5 mM. For higher concentrations, up to 100 mM, dimethyl sulfoxide (DMSO) can be used as a solvent. It is recommended to prepare fresh solutions for each experiment to ensure optimal activity.

Photolysis (Uncaging) Protocol

The following provides a general protocol for the photolysis of **NPEC-caged-(S)-AMPA** in a biological preparation, such as brain slices. The specific parameters may need to be optimized for the experimental setup and biological question.

- Preparation of Caged Compound Solution: Prepare a stock solution of NPEC-caged-(S)-AMPA in a suitable solvent (e.g., DMSO) and dilute it to the final working concentration in the extracellular recording solution. Typical working concentrations range from micromolar to low millimolar, depending on the desired concentration of uncaged AMPA.
- Light Source: A suitable near-UV light source is required. This can be a flash lamp, a laser, or a high-power LED. A nitrogen pulsed laser (337 nm) or other sources providing light around 340-380 nm are effective.
- Light Delivery: The UV light can be delivered through the objective of a microscope for precise spatial control (e.g., two-photon uncaging) or via an optical fiber for targeted illumination of a larger area.

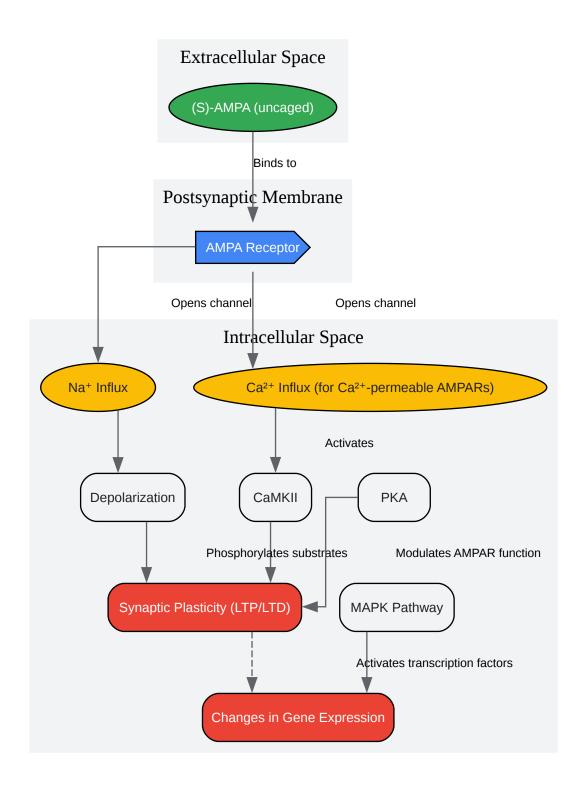


- Calibration: It is crucial to calibrate the light source to determine the amount of uncaged AMPA released per light pulse. This can be done by measuring the physiological response (e.g., postsynaptic current) to a known concentration of AMPA and comparing it to the response elicited by photolysis.
- Experimental Procedure:
 - Perfuse the biological preparation with the solution containing NPEC-caged-(S)-AMPA.
 - Position the light source to illuminate the desired region of interest.
 - Deliver light pulses of controlled duration and intensity to uncage (S)-AMPA.
 - Record the biological response (e.g., electrophysiological recording, calcium imaging).

AMPA Receptor Signaling Pathway

Upon uncaging, (S)-AMPA binds to and activates AMPA receptors, which are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. The activation of AMPA receptors leads to the influx of sodium ions (and in some cases, calcium ions), resulting in depolarization of the postsynaptic membrane and the initiation of downstream signaling cascades. These pathways are fundamental to synaptic plasticity, learning, and memory.





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Caption: Simplified signaling pathway upon activation of AMPA receptors by uncaged (S)-AMPA.



Conclusion

NPEC-caged-(S)-AMPA is an invaluable tool for the precise investigation of AMPA receptor function in a variety of biological contexts. Its well-defined chemical and photophysical properties, combined with the ability to control its activation with high spatiotemporal resolution, make it a cornerstone of modern neuroscience research. This guide provides the essential information for researchers and drug development professionals to effectively utilize this powerful compound in their studies of excitatory neurotransmission and synaptic plasticity.

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